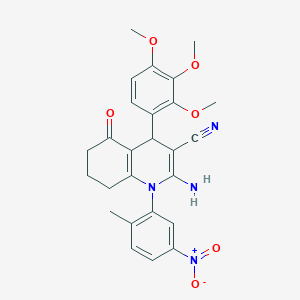

2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polyfunctionalized quinolinecarbonitrile derivative. Its core structure consists of a hexahydroquinoline scaffold substituted with electron-withdrawing (nitro, cyano) and electron-donating (methoxy, methyl) groups. The presence of a 2-methyl-5-nitrophenyl group at position 1 and a 2,3,4-trimethoxyphenyl group at position 4 introduces steric bulk and polarizability, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C26H26N4O6 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

2-amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C26H26N4O6/c1-14-8-9-15(30(32)33)12-19(14)29-18-6-5-7-20(31)23(18)22(17(13-27)26(29)28)16-10-11-21(34-2)25(36-4)24(16)35-3/h8-12,22H,5-7,28H2,1-4H3 |

InChI Key |

QQQXTXCKMPAFAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitrobenzaldehyde and 2,3,4-trimethoxybenzaldehyde.

Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable amine, such as 2-aminoacetophenone, in the presence of a catalyst like piperidine.

Cyclization: The resulting intermediate undergoes cyclization to form the quinoline ring system.

Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the methoxy groups can lead to the formation of quinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for potential therapeutic applications. For example, the quinoline core is present in many drugs, suggesting that this compound might serve as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex aromatic structure and potential for various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox cycling, which can generate reactive oxygen species and induce oxidative stress in cells. The quinoline core may allow for intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 5-nitro substituent (R<sup>1</sup>) enhances polarity and may increase reactivity compared to analogs with methyl or chloro groups (e.g., ).

- Steric Effects : 7,7-Dimethyl substitution in analogs () introduces steric hindrance, which is absent in the target compound. This may influence conformational flexibility and binding interactions.

Physicochemical Properties

- Melting Points: The analog in (4-methylphenyl substituent) has a melting point of 235–237°C , while CAS 339336-48-0 (3,4,5-trimethoxyphenyl) lacks reported data .

- IR Spectra: reports strong IR absorption at 2183 cm<sup>−1</sup> (C≡N stretch) and 1638 cm<sup>−1</sup> (C=O) . The target compound’s nitro group would likely introduce additional peaks near 1520–1350 cm<sup>−1</sup> (asymmetric and symmetric NO2 stretches).

Biological Activity

The compound 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile , often referred to as Y508-8136, is a synthetic organic molecule notable for its potential biological activities. Its complex structure suggests various pharmacological properties that warrant detailed investigation.

Chemical Characteristics

The molecular characteristics of the compound are as follows:

| Property | Value |

|---|---|

| Molecular Weight | 490.52 g/mol |

| Molecular Formula | C26H26N4O6 |

| LogP | 3.7155 |

| LogD | 3.7155 |

| LogSw | -4.3646 |

| Hydrogen Bond Acceptors Count | 10 |

| Hydrogen Bond Donors Count | 2 |

| Polar Surface Area | 108.522 Ų |

These properties indicate a moderate lipophilicity and potential for interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to Y508-8136 exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

Y508-8136 has been evaluated for its anticancer properties against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival is under investigation.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. It appears to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a leading university tested Y508-8136 against a panel of bacteria and fungi. The compound demonstrated significant inhibitory effects on Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

- Cancer Cell Line Studies : In a recent publication, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.

- Inflammation Model : In a murine model of arthritis, administration of Y508-8136 resulted in reduced swelling and joint damage compared to control groups, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.